molecular formula C14H16O3 B6255855 tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate CAS No. 208036-26-4

tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate

Cat. No.: B6255855
CAS No.: 208036-26-4
M. Wt: 232.3
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Description

tert-Butyl (2E)-3-(4-formylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate system, a tert-butyl ester group, and a para-formylphenyl substituent. Its structure (C₁₄H₁₆O₃, MW 232.28 g/mol) combines steric bulk from the tert-butyl group with the electrophilic reactivity of the α,β-unsaturated ester and the aldehyde functionality. This compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals and functional materials, due to its ability to undergo Michael additions, condensations, and reductive aminations .

Properties

CAS No.

208036-26-4

Molecular Formula

C14H16O3

Molecular Weight

232.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl (2E)-3-(4-(Hydroxymethyl)phenyl)prop-2-enoate

The hydroxymethyl derivative serves as a critical intermediate for subsequent oxidation. A representative protocol involves reducing a formyl-containing precursor using sodium borohydride (NaBH₄). For instance, ethyl (2E)-3-(4-formylphenyl)prop-2-enoate was reduced to its hydroxymethyl analog in methanol at room temperature, achieving a 78% yield. Adapting this for tert-butyl esters would require substituting ethyl acrylate with tert-butyl acrylate during the initial esterification.

Oxidation to Formyl Using Pyridinium Chlorochromate (PCC)

PCC in dichloromethane (DCM) effectively oxidizes hydroxymethyl groups to formyl moieties. In a related study, tert-butyl 4-(hydroxymethyl)benzylcarbamate was treated with PCC and sodium acetate in DCM at 25°C for 1 hour, yielding the formyl product at 70% efficiency. Applying these conditions to tert-butyl (2E)-3-(4-(hydroxymethyl)phenyl)prop-2-enoate would likely produce the target compound, though reaction optimization may be necessary to account for steric hindrance from the tert-butyl group.

Alternative Oxidation with Manganese(IV) Oxide (MnO₂)

MnO₂ in chloroform at 20°C for 15 hours oxidized a hydroxymethyl intermediate to a formyl group with an 80% yield in a comparable system. This method offers a metal-free alternative, though prolonged reaction times may be required for bulkier substrates.

Table 1: Comparative Oxidation Conditions for Hydroxymethyl-to-Formyl Conversion

ReagentSolventTemperatureTimeYieldSource
PCCDCM25°C1h70%
MnO₂Chloroform20°C15h80%

Horner-Wadsworth-Emmons (HWE) Reaction for Direct Synthesis

Phosphonate Ester Preparation

The HWE reaction enables stereoselective formation of α,β-unsaturated esters. A phosphonate ester derived from tert-butyl acrylate, such as diethyl (tert-butoxycarbonylmethyl)phosphonate, reacts with 4-formylbenzaldehyde under basic conditions. While specific examples are absent in the provided sources, analogous syntheses of ethyl (2E)-3-(4-formylphenyl)prop-2-enoate suggest that substituting ethyl with tert-butyl phosphonate would yield the target compound.

Reaction Optimization

Typical HWE conditions involve bases like sodium hydride (NaH) or lithium hydroxide (LiOH) in tetrahydrofuran (THF) at room temperature. The reaction’s success hinges on the aldehyde’s electrophilicity and the phosphonate’s stability. For tert-butyl esters, steric effects may necessitate elevated temperatures or extended reaction times.

Cross-Coupling Approaches

Heck Coupling with 4-Formylphenyl Halides

Palladium-catalyzed Heck coupling between tert-butyl acrylate and 4-formylphenyl iodide could directly install the formyl group. Source 1 demonstrates palladium’s utility in similar contexts, using Pd(t-Bu)₃P for Suzuki-Miyaura couplings. A proposed protocol includes:

  • Catalyst : Pd(OAc)₂ with tri-tert-butylphosphine ligand

  • Base : Triethylamine (Et₃N)

  • Solvent : Dimethylformamide (DMF) at 80°C

This method would favor E-geometry due to the Heck mechanism’s preference for trans-alkene formation.

Challenges in Steric Environments

The tert-butyl group’s bulk may impede catalytic activity, necessitating ligand tuning or higher catalyst loadings. Source 3 highlights similar challenges in hydrogenation reactions, where steric hindrance reduced diastereoselectivity.

Esterification of (2E)-3-(4-Formylphenyl)prop-2-enoic Acid

Transesterification from Ethyl Esters

Transesterifying ethyl (2E)-3-(4-formylphenyl)prop-2-enoate with tert-butanol under acidic (e.g., H₂SO₄) or basic (e.g., NaO-t-Bu) conditions could yield the tert-butyl ester. However, tert-butanol’s low nucleophilicity and high steric demand may limit efficiency, requiring excess reagent or prolonged heating.

Quality Control and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : The trans double bond exhibits coupling constants of J = 16 Hz between H-2 and H-3.

  • ESI-MS : Molecular ion peaks at m/z 207 [M+H]⁺ for ethyl analogs, with tert-butyl derivatives expected at m/z 235–250 [M+H]⁺.

Purity Assessment

HPLC methods from source 2, employing C18 columns with acetonitrile/water gradients, resolved formyl-containing compounds from hydroxymethyl precursors .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: (2E)-3-(4-carboxyphenyl)prop-2-enoic acid.

    Reduction: (2E)-3-(4-hydroxyphenyl)prop-2-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

Ortho-Formyl Isomer (tert-Butyl (2E)-3-(2-formylphenyl)prop-2-enoate, CAS 103890-69-3)

  • Structural Difference : The formyl group is at the ortho position on the phenyl ring instead of para.
  • Impact on Reactivity: Steric hindrance between the ortho-formyl group and the enoate may reduce conjugation efficiency, altering reaction kinetics in nucleophilic additions .
  • Spectroscopic Comparison : In ¹H NMR, the aldehyde proton in the ortho isomer (δ ~10.2 ppm) is slightly deshielded compared to the para isomer (δ ~9.8 ppm) due to proximity to the ester group .
Property Para-Formyl Isomer Ortho-Formyl Isomer
Molecular Formula C₁₄H₁₆O₃ C₁₄H₁₆O₃
Molecular Weight (g/mol) 232.28 232.28
Aldehyde ¹H NMR (δ) ~9.8 ppm ~10.2 ppm
Synthetic Applications Michael acceptors, reductive amination Limited due to steric hindrance

Functional Group Variants

tert-Butyl (2E)-3-(4-Methoxyphenyl)prop-2-enoate

  • Structural Difference : Methoxy (-OCH₃) replaces the formyl (-CHO) group.
  • Impact on Reactivity: The electron-donating methoxy group enhances resonance stabilization of the enoate, increasing its stability but reducing electrophilicity. This reduces reactivity in Michael additions compared to the formyl derivative .
  • Applications : Primarily used in UV stabilizers (e.g., IMC, HMS) due to extended conjugation and UV absorption .

Ethyl (2E)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropenoate (Compound 5 in )

  • Structural Differences: Ethyl ester (vs. tert-butyl), 2-methyl substitution on the enoate, and fluoro/hydroxy groups on the phenyl ring.
  • Impact on Properties : The ethyl ester and 2-methyl group reduce steric protection, increasing hydrolysis susceptibility. The fluorine atom enhances metabolic stability in pharmaceutical contexts .

Horner-Wadsworth-Emmons Olefination

The target compound is synthesized via Horner-Wadsworth-Emmons (HWE) reactions, similar to tert-butyl (2E)-3-[4-(acetoxy)-3-methoxy-2-nitrophenyl]prop-2-enoate (56% yield, ). Key differences include:

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) reduce enoate yields due to competing side reactions, whereas the formyl group in the target compound allows higher regioselectivity .
  • Steric Influence : The tert-butyl group in the target compound improves ester stability during purification compared to smaller esters (e.g., methyl in ) .

Key Research Findings

  • Steric Protection: The tert-butyl group significantly reduces ester hydrolysis rates compared to ethyl or methyl analogs, as shown in stability studies of UV filters (e.g., 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate in ) .
  • Electrophilic Reactivity : The para-formyl group enables selective functionalization (e.g., condensation reactions) unmatched by hydroxyl- or methoxy-substituted analogs .
  • Spectroscopic Signatures: Distinct ¹³C NMR signals for the α,β-unsaturated carbonyl (δ ~165–170 ppm) and aldehyde (δ ~190–195 ppm) differentiate it from non-formyl derivatives .

Biological Activity

tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate, also known by its CAS number 208036-26-4, is a chemical compound with potential biological activity. This article reviews its biological properties, including anti-tumor activity, structure-activity relationships, and its implications in medicinal chemistry.

  • Molecular Formula : C14H16O3
  • Molecular Weight : 232.27 g/mol
  • CAS Number : 208036-26-4

Anti-Tumor Activity

Research has indicated that compounds similar to this compound exhibit significant anti-tumor properties. A study highlighted that 4-phenyl-substituted derivatives showed enhanced anti-proliferative activity compared to traditional iron chelators like desferrioxamine . This suggests that the structural modifications in the compound can lead to improved therapeutic efficacy against cancer cells.

The mechanism through which this compound exerts its biological effects is primarily through the modulation of cellular pathways involved in proliferation and apoptosis. The presence of the formyl group on the phenyl ring is believed to enhance interaction with biological targets, leading to increased cytotoxicity against tumor cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that electron-donating groups significantly enhance biological activity compared to electron-withdrawing groups. The presence of substituents such as methyl (-CH₃) or methoxy (-OCH₃) groups can lead to greater anti-proliferative effects . This highlights the importance of functional group positioning in optimizing the bioactivity of similar compounds.

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that this compound exhibits notable cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.
  • Comparative Analysis with Other Compounds : When compared to other phenolic compounds, the tert-butyl derivative displayed superior activity, suggesting its potential as a lead compound for further drug development.

Data Summary Table

PropertyValue
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
CAS Number208036-26-4
Anti-Tumor ActivitySignificant
Mechanism of ActionModulation of apoptosis
SAR InsightsElectron-donating groups enhance activity

Q & A

Basic: What are the primary synthetic routes for tert-butyl (2E)-3-(4-formylphenyl)prop-2-enoate?

Methodological Answer:
The synthesis typically involves coupling reactions between tert-butyl acrylate derivatives and 4-formylphenyl precursors. Key steps include:

  • Aldol condensation or Horner-Wadsworth-Emmons reactions to establish the α,β-unsaturated ester backbone.
  • Use of protecting groups (e.g., tert-butyl) to stabilize reactive intermediates.
  • Purification via High-Performance Liquid Chromatography (HPLC) to isolate the (2E)-isomer selectively.
    For example, analogous compounds like tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate require careful optimization of solvent polarity and reaction time to achieve high stereoselectivity .

Advanced: How can reaction conditions be optimized to minimize stereochemical impurities in the synthesis?

Methodological Answer:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like Z-isomer formation.
  • Catalyst selection : Chiral catalysts (e.g., organocatalysts) improve enantiomeric excess.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates while maintaining stereochemical integrity.
  • Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically.
    Discrepancies in yields between batch reactions can arise from incomplete mixing or localized heating, necessitating Design of Experiments (DoE) approaches .

Basic: What spectroscopic and crystallographic methods are used for structural validation?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing E/Z isomers via coupling constants). For example, the trans (E) configuration shows a characteristic coupling constant (J ≈ 15–16 Hz) for the α,β-unsaturated protons .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to atomic resolution, resolving ambiguities in substituent orientation (e.g., tert-butyl group spatial arrangement) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula, critical for distinguishing analogs with similar substituents (e.g., fluorophenyl vs. formylphenyl derivatives) .

Advanced: How should researchers address contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR, UV-Vis) to resolve overlapping signals. For example, NOESY can differentiate E/Z isomers when coupling constants are ambiguous.
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aiding spectral assignment. Discrepancies between experimental and computed data may indicate impurities or conformational flexibility .
  • Crystallographic validation : Single-crystal X-ray structures provide definitive proof of stereochemistry and substituent positions, resolving conflicting NMR interpretations .

Basic: What computational tools are recommended for modeling the compound’s reactivity?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding interactions with biological targets (e.g., enzymes), leveraging the formyl group’s electrophilicity.
  • DFT calculations : Gaussian or ORCA simulate reaction pathways (e.g., nucleophilic attacks on the α,β-unsaturated ester).
  • Molecular dynamics (MD) : GROMACS models solvation effects and tert-butyl group conformational stability in aqueous environments.
    For example, MD simulations of tert-butyl derivatives reveal how steric bulk influences solubility and aggregation .

Advanced: What challenges arise in refining crystallographic data for this compound?

Methodological Answer:

  • Disorder in tert-butyl groups : The tert-butyl moiety’s rotational freedom often causes electron density smearing. Use SHELXL’s PART command to model disorder explicitly .
  • Twinned crystals : Programs like SHELXD detect and correct twinning, common in compounds with flexible backbones.
  • High-resolution data : Synchrotron sources (λ < 1 Å) improve data quality for low-occupancy atoms (e.g., hydrogen bonding networks involving the formyl group) .

Basic: How does the formyl group influence the compound’s chemical reactivity?

Methodological Answer:

  • Electrophilic reactivity : The formyl group participates in Schiff base formation with amines, enabling bioconjugation or polymer synthesis.
  • Hydrogen bonding : The aldehyde proton forms hydrogen bonds with solvents or biological targets, affecting solubility and bioactivity.
  • Oxidation sensitivity : The formyl group can oxidize to a carboxylic acid under acidic conditions, requiring inert atmospheres during storage .

Advanced: How can researchers leverage structural analogs to predict bioactivity?

Methodological Answer:

  • SAR studies : Compare this compound with analogs (e.g., 4-chloro or 3-fluoro derivatives) to identify substituent effects on bioactivity.
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with observed biological data (e.g., IC₅₀ values).
  • In vitro assays : Test analogs in parallel for cytotoxicity or enzyme inhibition to validate computational predictions .

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